(R)-3-methylpentyl sulfamate

Description

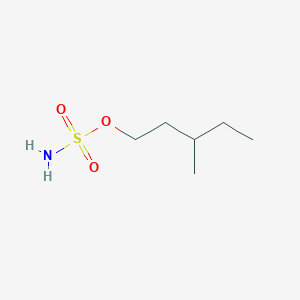

(R)-3-Methylpentyl sulfamate is a chiral sulfamate ester characterized by a branched 3-methylpentyl group attached to a sulfamate (-OSO₂NH₂) moiety. Sulfamates are known for diverse applications, including enzyme inhibition (e.g., steroid sulfatase inhibitors) and anticonvulsant therapies.

Properties

Molecular Formula |

C6H15NO3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

3-methylpentyl sulfamate |

InChI |

InChI=1S/C6H15NO3S/c1-3-6(2)4-5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |

InChI Key |

MIJZLERMVKSUBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCOS(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares (R)-3-methylpentyl sulfamate to sulfonamides and organophosphorus esters, leveraging molecular and functional group distinctions from the evidence.

Table 1: Structural and Molecular Comparisons

*Theoretical structure; †Calculated based on formula; ‡Not explicitly cited in evidence.

Key Comparisons:

Functional Group Differences :

- Sulfamate vs. Sulfonamide/Sulfonic Acid : Sulfamates (e.g., this compound) differ from sulfonamides (e.g., USP Sulfanilamide RS) and sulfonic acids (e.g., USP Sulfanilic Acid RS) in their oxidation states and reactivity. Sulfamates are esters of sulfamic acid, whereas sulfonamides are amides of sulfonic acids. This distinction impacts solubility and metabolic pathways; sulfonic acids are highly polar, while sulfamates may exhibit greater membrane permeability due to esterification .

Alkyl Chain Influence: The 3-methylpentyl group in this compound shares structural similarity with 3-methylpentyl ethylphosphonofluoridate . Both compounds feature a branched alkyl chain, which enhances lipophilicity and stability against enzymatic degradation compared to linear analogs. However, the phosphonofluoridate’s neurotoxic activity underscores the critical role of the functional group in biological targeting.

Chirality and Bioactivity: Unlike the non-chiral sulfonamides in Table 1, the (R)-configuration of 3-methylpentyl sulfamate may confer enantioselective interactions with enzymes or receptors.

Research Findings and Implications

Pharmacological Potential:

- Sulfonamide Antibiotics : Sulfamethoxazole-related compounds () inhibit bacterial dihydropteroate synthase via sulfonamide moieties . This compound’s sulfamate group lacks this mechanism but could target mammalian enzymes (e.g., carbonic anhydrase) with distinct binding kinetics.

- Organophosphorus Compounds: The phosphonofluoridate in highlights the role of ester alkyl chains in toxicity and environmental persistence . While sulfamates are generally less toxic, their branched alkyl groups may enhance pharmacokinetic profiles, such as prolonged half-life.

Q & A

Q. What gaps exist in understanding the long-term toxicological profile of this compound, and how can they be addressed?

- Methodological Answer : Chronic toxicity studies in non-rodent models (e.g., canine) are lacking. Implement OECD Guideline 452 carcinogenicity assays with histopathological analysis. Combine with metabolomics to identify biomarkers of organ-specific toxicity .

Q. How can structural modifications enhance the selectivity of this compound for STS over off-target sulfatases?

- Methodological Answer : Use fragment-based drug design (FBDD) to explore substituent effects on the pentyl chain. Co-crystallize derivatives with STS and off-target enzymes (e.g., arylsulfatase B) for X-ray diffraction studies. Optimize using quantitative structure-activity relationship (QSAR) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.